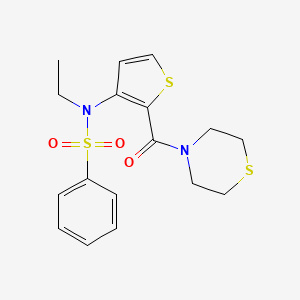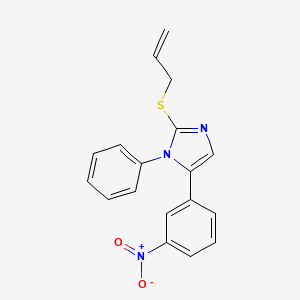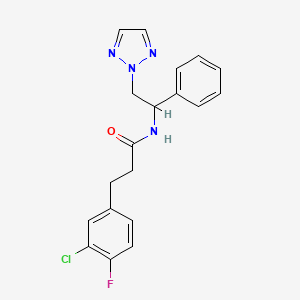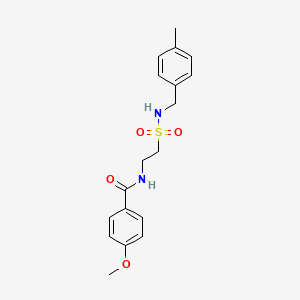![molecular formula C31H32N2O9 B2732378 (S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate CAS No. 425386-58-9](/img/structure/B2732378.png)
(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (2R,3R)-2,3-bis(4-methylbenzoyloxy)succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzodiazepine ring, which is a seven-membered ring with two nitrogen atoms. It also contains an amino group (-NH2), a methyl group (-CH3), and a succinate group, which is a dicarboxylic acid ester .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzodiazepine ring could potentially have aromatic character, which would influence its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and ester groups could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
The exploration of novel synthetic pathways and structural characterizations of azepine derivatives and their analogs have been central to understanding their potential applications. For instance, Carey et al. (2002) studied the synthesis of highly hindered oxepins and an azepine from bis-trityl carbenium ions, providing insights into the structural characterisation by NMR and X-ray crystallography. This research contributes to the development of new synthetic methods for azepine derivatives, which can be applied in the synthesis of complex organic molecules for various scientific applications (Carey et al., 2002).
Pharmacological Potential
Novel benzoxepine-1,2,3-triazole hybrids have been synthesized and evaluated for their potential antibacterial and anticancer properties. Kuntala et al. (2015) found that some of these compounds showed better activity against Gram-negative bacteria (Escherichia coli) over Gram-positive strains. These findings highlight the pharmacological potential of benzoxepine derivatives in developing new antibacterial agents (Kuntala et al., 2015).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in medical applications, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .
properties
IUPAC Name |
(5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C11H14N2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2-5,10H,6-7,12H2,1H3/t15-,16-;10-/m10/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIUTGMRNOGDFF-VZOQACJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC2=CC=CC=C2C(C1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC2=CC=CC=C2[C@@H](C1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,8-Trimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2732296.png)

![Spiro[azetidine-3,3'-indolin]-2'-one 2,2,2-trifluoroacetate](/img/structure/B2732300.png)

![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine](/img/structure/B2732304.png)

![6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2732310.png)

![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2732314.png)
![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2732315.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-N-phenylbenzamide](/img/structure/B2732316.png)

![N-(2,3-dimethylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2732318.png)